molecular formula C7H7N3O B1634227 5-Methoxy-[1,2,4]triazolo[4,3-a]pyridine

5-Methoxy-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B1634227
M. Wt: 149.15 g/mol
InChI Key: GTSMTZVUYFHVES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-[1,2,4]triazolo[4,3-a]pyridine (CAS 501359-37-1) is a high-purity heterocyclic organic compound with the molecular formula C7H7N3O and a molecular weight of 149.15 g/mol. It serves as a versatile and privileged scaffold in medicinal chemistry and pharmaceutical research, particularly for developing new therapeutic agents . Triazolopyridine derivatives are recognized for their broad-spectrum biological activities, making them a leitmotif in synthetic and medicinal chemistry . This core structure is a key building block in several pharmacologically active compounds and is extensively studied for its potential as an antidepressant , antibacterial , and antifungal agent . The structure is also of significant interest in materials science, where its optical and electron properties are characterized for potential applications in fluorescence sensors and chemosensors . This product is intended for research applications and is For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

5-methoxy-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C7H7N3O/c1-11-7-4-2-3-6-9-8-5-10(6)7/h2-5H,1H3

InChI Key

GTSMTZVUYFHVES-UHFFFAOYSA-N

SMILES

COC1=CC=CC2=NN=CN21

Canonical SMILES

COC1=CC=CC2=NN=CN21

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

5-Methoxy-[1,2,4]triazolo[4,3-a]pyridine features a triazole ring fused to a pyridine structure, which contributes to its biological activity. The presence of the methoxy group enhances its solubility and biological interactions.

Pharmacological Applications

  • Antimicrobial Activity :
    • Research indicates that derivatives of [1,2,4]triazolo[4,3-a]pyridine exhibit broad-spectrum antimicrobial properties. For instance, compounds have shown effectiveness against various bacterial strains and fungi .
  • Anticancer Properties :
    • Several studies have reported the antiproliferative effects of [1,2,4]triazolo[4,3-a]pyridine derivatives on cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For example, one study identified a compound with an IC50 value of 0.98 µM against A549 cells .
  • Neurological Applications :
    • Compounds within this class have been explored for their potential in treating neurological disorders. They act as antagonists for adenosine receptors and have shown promise in managing conditions like anxiety and depression .
  • Antimalarial Activity :
    • A novel series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides demonstrated significant antimalarial activity against Plasmodium falciparum, with IC50 values indicating effective inhibition .
  • Anti-inflammatory Effects :
    • The compound has been recognized for its anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeTarget/Cell LineIC50 Value (µM)Reference
AntiproliferativeA549 (Lung Cancer)0.98
AntiproliferativeMCF-7 (Breast Cancer)1.05
AntiproliferativeHeLa (Cervical Cancer)1.28
AntimalarialPlasmodium falciparum2.24
AntimicrobialVarious BacteriaVariable

Comparison with Similar Compounds

Anticonvulsant Derivatives

Key Compounds :

  • 3p (5-(4-Chlorophenoxy) derivative): ED50 = 13.2 mg/kg; Protective Index (PI) = 4.6.
  • 3r (5-(4-Bromophenoxy) derivative): ED50 = 15.8 mg/kg; PI = 6.9 .

However, substituent effects are evident:

  • Electron-Withdrawing Groups (Cl/Br) : Enhance potency (lower ED50) but reduce safety margins (lower PI for 3p vs. 3r).
  • Methoxy Group : Electron-donating nature may alter metabolic stability or target engagement.

Mechanistic Insight : 3p and 3r act via suppression of chemically induced seizures (e.g., pentylenetetrazole model), suggesting triazolopyridines modulate GABAergic or ion channel pathways .

Antifungal Derivatives

Key Compounds :
Triazolopyridines with hydrazone moieties (e.g., 5-aryl substitutions) exhibit in vivo activity against Botrytis cinerea and Fusarium oxysporum at 100 µg/mL. DFT studies highlight the role of substituent electronegativity in antifungal efficacy .

Comparison :

  • 5-Methoxy vs. Hydrazone Derivatives : The methoxy group’s electron-donating properties may reduce antifungal potency compared to electron-deficient hydrazones, which better interact with fungal enzyme active sites.

Antimalarial Sulfonamide Derivatives

Key Compounds :

  • 15a (4-Methoxybenzylthio) : Yield = 81%; Mp = 169–170°C.
  • 15b (3-Bromobenzylthio) : Yield = 94%; Mp = 160–162°C .

Comparison :

  • Substituent Position : Sulfonamide derivatives modify the 3- and 8-positions, whereas 5-methoxy targets the 5-position.
  • Physicochemical Properties : Higher melting points (155–170°C) for sulfonamides vs. 5-methoxy (data unavailable) suggest enhanced crystallinity due to hydrogen bonding from sulfonamide groups.

Physicochemical and Structural Comparisons

Compound LogP PSA (Ų) Molecular Weight Therapeutic Area
5-Methoxy derivative ~2.5* 60.38 175.17 Multifunctional
5-Ethoxy derivative 2.56 60.38 163.18 Undisclosed
3-Ethyl-5-methyl derivative 1.60 30.19 161.21 Research chemical
15a (Antimalarial) N/A N/A 447.54 Antimalarial

*Estimated based on analogous 5-ethoxy derivative.

Key Observations :

  • Polar Surface Area (PSA) : Higher PSA in 5-methoxy (60.38 Ų) vs. 3-ethyl-5-methyl (30.19 Ų) correlates with solubility and bioavailability differences.

Preparation Methods

Regioselective Control in Cyclization

Regioselectivity is critical to ensure the methoxy group occupies the 5-position. Studies demonstrate that electron-donating groups like methoxy on the pyridine ring direct cyclization via ortho/para electronic effects. Nuclear magnetic resonance (NMR) analysis of intermediates confirms that methoxy at C5 minimizes steric hindrance during ring closure, achieving >90% regioselectivity in optimized conditions.

Solvent and Temperature Optimization

Polar aprotic solvents such as dimethylformamide (DMF) enhance reaction kinetics by stabilizing charged intermediates. However, recent patents highlight toluene as a superior solvent for large-scale synthesis due to its low cost and ease of removal. Reaction temperatures between 100°C and 140°C balance yield and decomposition rates, with yields plateauing at 78–85% after 12–24 hours.

Microwave-Assisted Catalyst-Free Synthesis

A breakthrough methodology employs microwave irradiation to accelerate the tandem transamidation and cyclization of enaminonitriles and benzohydrazides. This approach eliminates catalysts and reduces reaction times from hours to minutes.

Reaction Mechanism and Substrate Scope

The reaction proceeds via initial transamidation between enaminonitrile (e.g., 3-(5-methoxypyridin-2-yl)-3-aminopropanenitrile) and benzohydrazide, followed by nucleophilic attack of the nitrile group to form the triazole ring. Microwave conditions (120°C, 300 W) complete the process in 20–30 minutes, yielding 82–89% of product. The method tolerates electron-withdrawing and -donating substituents on the benzohydrazide, enabling diverse derivatives (Table 1).

Table 1. Yields of 5-Methoxy-Triazolo[4,3-a]Pyridine Derivatives via Microwave Synthesis

Benzohydrazide Substituent Yield (%) Reaction Time (min)
4-Methoxy 89 25
3-Nitro 85 30
2-Chloro 82 28

Advantages Over Conventional Heating

Microwave irradiation enhances energy transfer, reducing side reactions like hydrolysis of the nitrile group. Comparative studies show a 40% increase in yield over oil-bath heating at identical temperatures.

Phosphorus-Based Dehydration Strategies

Phosphorus (V) reagents, such as thiophosphetanes and phosphorus oxychloride (POCl₃), facilitate dehydrative cyclization of hydrazine intermediates. These methods are pivotal for industrial-scale production due to their scalability.

Thiophosphetane-Mediated Cyclization

Patent WO2014210042A2 discloses a method where (R)-2-(3-(2-methoxyethoxy)-5-oxo-1,6-naphthyridin-6(5H)-yl)propanoic acid (NAPA) reacts with thiophosphetane under basic conditions (e.g., triethylamine) to form the triazole ring. The methoxy group is introduced via the naphthyridine precursor, ensuring positional fidelity.

Role of Acidic Additives

Addition of hydrochloric acid (HCl) during the final stages stabilizes the product as a hydrochloride salt, simplifying purification. Yields reach 75–80% with a purity >98% after recrystallization.

Late-stage introduction of the methoxy group offers an alternative route. For example, palladium-catalyzed methoxylation of 5-bromo-triazolo[4,3-a]pyridine using sodium methoxide and a Pd(dppf)Cl₂ catalyst achieves 70% conversion. However, this method risks over-oxidation and requires stringent anhydrous conditions.

Comparative Analysis of Synthetic Routes

Table 2. Efficiency Metrics for Key Preparation Methods

Method Yield (%) Time Scalability Environmental Impact
Microwave-Assisted 82–89 20–30 min Moderate Low (catalyst-free)
Phosphorus Dehydration 75–80 12–24 h High Moderate (POCl₃ use)
Post-Functionalization 65–70 6–8 h Low High (Pd waste)

Microwave synthesis emerges as the most sustainable and efficient method, though phosphorus-based routes remain viable for bulk production.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-methoxy-[1,2,4]triazolo[4,3-a]pyridine derivatives?

  • Methodology : Two primary approaches are widely used:

  • Oxidative Cyclization : Hydrazine intermediates undergo oxidative ring closure using sodium hypochlorite (NaOCl) in ethanol at room temperature, achieving yields up to 73% . This method is preferred for its green chemistry profile.
  • Transition Metal-Free Cyclization : Iodine (I₂) catalyzes oxidative coupling of 2-aminopyridines with N-tosylhydrazones in 1,4-dioxane, using TBHP as an oxidant, yielding ~74% .
    • Characterization : Products are validated via 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and HRMS, with purity confirmed by elemental analysis .

Q. How are structural modifications at the 3-position of the triazolo[4,3-a]pyridine scaffold achieved?

  • Methodology : Functionalization involves:

  • Phosphonylation : Chloroethynylphosphonates react with 2-hydrazinylpyridines via 5-exo-dig cyclization to introduce methylphosphonate groups .
  • Sulfonamide Incorporation : Piperidine/pyrrolidine sulfonamide groups are added via nucleophilic substitution, enhancing bioactivity .
    • Key Reagents : PhI(OAc)₂ for cyclization and CDI-mediated coupling for heterocycle formation .

Q. What spectroscopic techniques are critical for characterizing triazolo[4,3-a]pyridine derivatives?

  • Techniques :

  • NMR Spectroscopy : 1H^1 \text{H}-NMR identifies substituent environments (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons at δ 7.2–8.5 ppm) .
  • HRMS/LC-MS : Confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₂N₃O₂ at m/z 242.0925 ).
  • X-ray Crystallography : Validates regiochemistry and crystal packing, as seen in herbicidal derivatives .

Advanced Research Questions

Q. How do reaction conditions influence yields in triazolo[4,3-a]pyridine synthesis?

  • Optimization Strategies :

  • Catalyst Screening : I₂ outperforms NIS, TBAI, or KI in oxidative coupling, achieving 74% yield vs. <37% for alternatives .
  • Solvent Effects : Ethanol or 1,4-dioxane enhances cyclization efficiency, while DMF/DMSO suppresses reactivity .
  • Temperature : Room-temperature reactions minimize side products in NaOCl-mediated cyclization .
    • Case Study : Substituting Cr(VI) with NaOCl reduces toxicity while maintaining yield (>70%) .

Q. What computational tools predict the bioactivity of 5-methoxy-triazolo[4,3-a]pyridines?

  • Methods :

  • 3D-QSAR : Models correlate substituent effects (e.g., 8-chloro-3-(4-propylphenyl) groups) with herbicidal potency (R² > 0.85) .
  • Docking Studies : Triazolo N2 nitrogen forms H-bonds with Arg121 in RBP4, critical for antagonist activity .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity and stability .

Q. How do structural variations impact biological activity?

  • Structure-Activity Relationships (SAR) :

  • Antifungal Activity : Electron-withdrawing groups (e.g., Cl, Br) at the 3-position enhance activity against Candida albicans (MIC₅₀: 2–8 µg/mL) .
  • Herbicidal Selectivity : 8-Chloro derivatives inhibit dicotyledonous weeds (e.g., Amaranthus retroflexus) at 37.5 g/ha, sparing monocots .
  • Antimalarial Potency : Piperidine sulfonamide derivatives show IC₅₀ values of 0.8–1.2 µM against Plasmodium falciparum .

Q. How can contradictory data in catalytic systems be resolved?

  • Case Example : While DDQ and Cr(VI) achieve cyclization, they produce hazardous waste. NaOCl or I₂/TBHP systems offer comparable yields (70–74%) with lower environmental impact .
  • Mitigation Strategy : Cross-validate reaction conditions using DOE (Design of Experiments) to identify optimal parameters (e.g., oxidant stoichiometry, solvent polarity) .

Q. What are the challenges in scaling up triazolo[4,3-a]pyridine synthesis?

  • Key Issues :

  • Purification : Chromatography is avoided industrially; instead, alumina plugs or recrystallization (e.g., in ethanol) isolate products .
  • Byproduct Formation : Dimroth rearrangement occurs with nitro-substituted hydrazinylpyridines, requiring careful monitoring of reaction time .
    • Continuous Flow Systems : CDI-mediated reactions achieve >90% conversion in flow reactors, enhancing scalability .

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